molecular formula C12H11NOS B8650391 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione CAS No. 61995-31-1

1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione

Cat. No.: B8650391
CAS No.: 61995-31-1
M. Wt: 217.29 g/mol
InChI Key: YYRHRXBEDHOTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is a heterocyclic compound that features a pyridine ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione typically involves the reaction of 2-chloropyridine with phenylmagnesium bromide to form 1-phenylpyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-amine: Contains an amine group instead of a thione group.

Uniqueness

1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research .

Properties

CAS No.

61995-31-1

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

3-(hydroxymethyl)-1-phenylpyridine-2-thione

InChI

InChI=1S/C12H11NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-8,14H,9H2

InChI Key

YYRHRXBEDHOTEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)CO

Origin of Product

United States

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